5-Phenyl-1,3-oxazinane-2,4-dione

Drug metabolism Reactive metabolite stability Felbamate bioactivation

5-Phenyl-1,3-oxazinane-2,4-dione (also designated 5-phenyl-OXZD; molecular formula C10H9NO3; MW 191.18 g/mol) is an oxidized oxazinane-dione metabolite uniquely positioned within the human felbamate metabolic pathway. Formed via NAD+-dependent oxidation of 4-hydroxy-5-phenyl-tetrahydro-1,3-oxazin-2-one (CCMF) by alcohol dehydrogenase 1A , this compound represents the only dione oxidation state intermediate linking the cyclic carbamate reservoir to the terminal non-toxic acid metabolite.

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
Cat. No. B1257811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-1,3-oxazinane-2,4-dione
Synonyms5-phenyl-1,3-oxazinane-2,4-dione
5-phenyl-OXZD
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESC1C(C(=O)NC(=O)O1)C2=CC=CC=C2
InChIInChI=1S/C10H9NO3/c12-9-8(6-14-10(13)11-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12,13)
InChIKeyYPIQXPKZXKWWSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Phenyl-1,3-oxazinane-2,4-dione: A Critical Felbamate Metabolite Reference Standard for Toxicology and Metabolic Pathway Research


5-Phenyl-1,3-oxazinane-2,4-dione (also designated 5-phenyl-OXZD; molecular formula C10H9NO3; MW 191.18 g/mol) is an oxidized oxazinane-dione metabolite uniquely positioned within the human felbamate metabolic pathway. Formed via NAD+-dependent oxidation of 4-hydroxy-5-phenyl-tetrahydro-1,3-oxazin-2-one (CCMF) by alcohol dehydrogenase 1A , this compound represents the only dione oxidation state intermediate linking the cyclic carbamate reservoir to the terminal non-toxic acid metabolite. Its synthetic accessibility, characterized pH-dependent decomposition profile, and confirmed presence in human urine following felbamate administration establish it as an essential analytical reference material for laboratories investigating felbamate bioactivation, idiosyncratic drug toxicity mechanisms, and reactive metabolite trapping studies .

Why Generic Felbamate Metabolite Substitution Fails: The Irreplaceable Position of 5-Phenyl-1,3-oxazinane-2,4-dione


Within the felbamate metabolic cascade, no other metabolite can substitute for 5-phenyl-1,3-oxazinane-2,4-dione as an analytical reference or mechanistic probe. Unlike its precursor CCMF—which equilibrates with the aldehyde carbamate and ultimately generates the toxic electrophile 2-phenylpropenal (atropaldehyde)—the dione undergoes base-catalyzed decomposition directly to 3-carbamoyl-2-phenylpropionic acid, the major non-toxic urinary metabolite, completely bypassing atropaldehyde formation . The aldehyde progenitor 3-carbamoyl-2-phenylpropionaldehyde is too unstable (t1/2 ≤ 30 s at pH 7.4) to serve as a practical reference material, while CCMF exhibits a fundamentally different decomposition vector (β-elimination to atropaldehyde) . The dione's intermediate stability window and distinct decomposition product fingerprint make it the only viable surrogate for tracking the detoxification arm of felbamate metabolism independently of the toxification pathway.

Quantitative Differentiation Evidence for 5-Phenyl-1,3-oxazinane-2,4-dione: Head-to-Head and Cross-Study Comparator Data


Physiological pH Stability: The Dione Occupies a Unique Intermediate Stability Window Between the Labile Aldehyde and the Equilibrium Cyclic Carbamate

At pH 7.4 (phosphate buffer, 37 °C), 5-phenyl-1,3-oxazinane-2,4-dione exhibits a half-life (t1/2) of 3.5 hours, which is approximately 420-fold longer than its aldehyde progenitor 3-carbamoyl-2-phenylpropionaldehyde (t1/2 ≤ 30 seconds) and comparable to, but mechanistically distinct from, its immediate metabolic precursor CCMF (t1/2 = 2.8–3.6 h with/without GSH, or 4.57 ± 0.44 h in a separate study). Critically, the dione's stability diverges sharply at elevated pH: its t1/2 drops to 0.8 h at pH 9, reflecting base-catalyzed decomposition kinetics not observed to the same extent with CCMF .

Drug metabolism Reactive metabolite stability Felbamate bioactivation

Divergent Decomposition Product Fingerprint: The Dione Bypasses Toxic Atropaldehyde Formation to Directly Yield the Non-Toxic Major Urinary Metabolite

Under base-catalyzed conditions in vitro, 5-phenyl-1,3-oxazinane-2,4-dione decomposes to three products: 3-carbamoyl-2-phenylpropionic acid (the major human urinary metabolite of felbamate), 2-phenylacrylamide, and a third product. This decomposition vector is fundamentally different from that of CCMF, which undergoes β-elimination via 3-oxo-2-phenylpropyl carbamate to generate 2-phenylpropenal (atropaldehyde)—a potent electrophile with demonstrated cytotoxicity (GI50 = 4.1 ± 1.1 μM in cultured fibroblasts) . The dione's decomposition thus directly feeds the detoxification output without traversing the atropaldehyde node, a differentiation with profound toxicological significance.

Reactive metabolite toxicology Decomposition pathway analysis Idiosyncratic drug reaction

Enzymatic Oxidation Step Defines a Unique, Irreversible Branch Point in the Felbamate Metabolic Pathway

5-Phenyl-1,3-oxazinane-2,4-dione is formed from CCMF via an NAD+-dependent oxidation catalyzed by alcohol dehydrogenase 1A (KEGG Reaction R08310: CCMF + NAD+ ⇌ 5-Phenyl-1,3-oxazinane-2,4-dione + NADH + H+). This represents an irreversible oxidative step that commits the metabolite to the detoxification pathway terminating in 3-carbamoyl-2-phenylpropionic acid. In contrast, CCMF remains in equilibrium with 3-carbamoyl-2-phenylpropionaldehyde—the branch point leading to atropaldehyde formation . When CCMF was incubated with human liver postmitochondrial S9 fractions in the presence of NAD+, oxidation to both the dione-equivalent acid (CPPA) and reduction back to 2-phenyl-1,3-propanediol monocarbamate were observed, confirming the dione oxidation state as a committed intermediate .

Metabolic pathway mapping Alcohol dehydrogenase Redox metabolism

Confirmed Human In Vivo Formation: Urinary Detection Validates Clinical Relevance

Thompson et al. (2000) provided evidence for the presence of 5-phenyl-1,3-oxazinane-2,4-dione in human urine after felbamate treatment through identification of its major in vitro decomposition product, 2-phenylacrylamide. This clinical confirmation distinguishes the dione from purely in vitro synthetic intermediates and establishes its relevance as a bona fide human metabolite . The compound has also been annotated in the Human Metabolome Database (HMDB0060400) as detected in human liver and kidney tissues, and in multiple biofluids including urine and blood . No other oxidized oxazinane-dione intermediate in the felbamate pathway has comparable human in vivo evidence.

Clinical metabolism Biomarker validation Human ADME

Physicochemical Profile Differentiates the Dione from Key Felbamate Metabolites for Analytical Method Development

The dione's predicted physicochemical parameters distinguish it from co-eluting felbamate metabolites and facilitate selective extraction and detection. 5-Phenyl-1,3-oxazinane-2,4-dione has a predicted XLogP3 of 1.1, a single hydrogen bond donor, and three hydrogen bond acceptors. In comparison, the major urinary metabolite 3-carbamoyl-2-phenylpropionic acid has higher polarity (two H-bond donors, additional carboxyl group), while CCMF (MW 207.18) has two H-bond donors. The dione's intermediate lipophilicity and distinctive imide functional group enable chromatographic resolution that is not achievable when substituting with the more polar acid metabolite or the equilibrium-labile CCMF .

Analytical chemistry Chromatographic separation Physicochemical property prediction

HSA Interaction Contrast: CCMF Half-Life Is Reduced by HSA, While Dione Decomposition Is Buffer-Catalyzed and Protein-Independent

Roller et al. (2002) demonstrated that human serum albumin (HSA, 40 mg/mL) decreases the half-life of CCMF from 4.57 ± 0.44 h to 1.07 ± 0.10 h at pH 7.4 through HSA-mediated general base catalysis of β-elimination, with a kcat of 12.04 min⁻¹ M⁻¹. In contrast, the dione's decomposition is driven by buffer base catalysis (pH-dependent, t1/2 3.5 h → 0.8 h from pH 7.4 → pH 9) without evidence of protein-accelerated decomposition . This differential protein sensitivity means that in biological matrices, CCMF stability is matrix-dependent and variable, whereas dione decomposition follows predictable, buffer-controlled kinetics—a critical consideration for quantitative bioanalytical method validation.

Protein adduct formation Drug-induced toxicity HSA catalysis

High-Value Application Scenarios for 5-Phenyl-1,3-oxazinane-2,4-dione in Research and Industrial Settings


Quantitative LC-MS/MS Method Development for Felbamate Detoxification Pathway Monitoring

Clinical toxicology and therapeutic drug monitoring laboratories can employ 5-phenyl-1,3-oxazinane-2,4-dione as a certified reference standard to develop and validate LC-MS/MS methods that selectively quantify flux through the felbamate detoxification arm. Because the dione decomposes directly to 3-carbamoyl-2-phenylpropionic acid—the major non-toxic urinary endpoint—without atropaldehyde formation, it enables independent calibration of the detoxification pathway, a measurement confounded when using CCMF due to its equilibrium with the toxification branch . The dione's predictable, buffer-dependent (rather than HSA-dependent) decomposition kinetics further simplify method validation in plasma and serum matrices .

In Vitro Reactive Metabolite Trapping Studies for Idiosyncratic Drug Toxicity Research

Pharmaceutical R&D teams investigating structure-toxicity relationships in carbamate anticonvulsants can use the dione as a mechanistic probe to decouple detoxification from toxification pathways. Its base-catalyzed decomposition to three defined products—including 2-phenylacrylamide, which served as the diagnostic marker confirming human in vivo formation—provides a built-in trapping handle that does not require exogenous nucleophilic trapping agents such as glutathione or semicarbazide . This contrasts with CCMF-based trapping studies, where GSH conjugation to atropaldehyde is required to capture the reactive species, introducing additional assay complexity and potential artifact formation .

Fluorofelbamate Development Programs: Benchmarking Metabolic Stability of Novel Analogues

Drug development programs focused on fluorofelbamate and related analogues—designed to block atropaldehyde formation by fluorine substitution at the 2-position—require the dione as a benchmark reference to quantify whether the oxidative detoxification pathway remains functional. Dieckhaus et al. (2005) established that while CCMF decomposed with t1/2 = 2.8–3.6 h and generated atropaldehyde-GSH conjugates, the fluorinated analogue F-CCMF lost only 2.5–4.9% over 24 h, demonstrating that fluorine substitution dramatically stabilizes the cyclic carbamate . The dione standard is essential for parallel experiments determining whether the oxidation step (CCMF → dione) is conserved or abolished in fluorinated analogues—directly informing whether the detoxification arm remains viable in next-generation candidates.

Academic and Contract Research Metabolite Synthesis Services

Given the dione's well-characterized synthetic route (Thompson et al., 2000) and its intermediate stability permitting isolation and purification, contract research organizations offering custom metabolite synthesis can produce the dione as a high-value catalog item serving the felbamate research community. The compound fills a documented gap: the aldehyde progenitor 3-carbamoyl-2-phenylpropionaldehyde is too unstable (t1/2 ≤ 30 s) for commercial distribution as a reference standard, making the dione the most oxidized stable intermediate that can be practically shipped and stored . Its predicted water solubility (~7428 mg/L) and defined decomposition product profile further support its feasibility as a commercially viable reference material .

Quote Request

Request a Quote for 5-Phenyl-1,3-oxazinane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.